4-Quinolin-2-ylaniline 4-Quinolin-2-ylaniline Novel probe for neurofibrillary tangles (tau fibrils); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 22191-97-5
VCID: VC0006470
InChI: InChI=1S/C15H12N2.ClH/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15;/h1-10H,16H2;1H
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N
Molecular Formula: C15H13ClN2
Molecular Weight: 256.73 g/mol

4-Quinolin-2-ylaniline

CAS No.: 22191-97-5

Cat. No.: VC0006470

Molecular Formula: C15H13ClN2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolin-2-ylaniline - 22191-97-5

CAS No. 22191-97-5
Molecular Formula C15H13ClN2
Molecular Weight 256.73 g/mol
IUPAC Name 4-quinolin-2-ylaniline;hydrochloride
Standard InChI InChI=1S/C15H12N2.ClH/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15;/h1-10H,16H2;1H
Standard InChI Key UYYPMQOFLJHJAW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N.Cl

Chemical Structure and Molecular Characteristics

Core Architecture

The molecular framework of 4-quinolin-2-ylaniline consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) linked to an aniline group at the quinoline’s 2-position. The aniline moiety introduces a primary amine (-NH2) at the para position of its benzene ring, enabling hydrogen bonding and electrophilic substitution reactions .

Key Structural Features:

  • Quinoline System: The nitrogen atom in the pyridine ring contributes to the compound’s basicity and coordination capabilities .

  • Aniline Group: The electron-rich amino group enhances reactivity in coupling reactions and serves as a site for functionalization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming the compound’s identity:

  • ¹H NMR: Signals at δ 6.8–8.7 ppm correspond to aromatic protons, while the amine proton appears as a broad singlet near δ 5.5 ppm .

  • ¹³C NMR: Peaks between 115–150 ppm confirm sp² hybridized carbons in the aromatic systems.

  • MS: A molecular ion peak at m/z 172.20 ([M]⁺) aligns with the molecular formula C₁₁H₁₀N₂, though discrepancies in molecular weight calculations suggest potential isomerism or reporting errors in literature .

Synthesis Methodologies

Friedel-Crafts Alkylation

A widely employed method involves the Friedel-Crafts reaction between quinoline derivatives and aniline under acidic conditions (e.g., AlCl₃). This pathway achieves yields exceeding 70% by facilitating electrophilic aromatic substitution at the aniline’s para position:

Quinoline derivative+AnilineAlCl34-Quinolin-2-ylaniline+HCl\text{Quinoline derivative} + \text{Aniline} \xrightarrow{\text{AlCl}_3} \text{4-Quinolin-2-ylaniline} + \text{HCl}

Comparative Analysis of Synthetic Pathways

MethodYield (%)ConditionsKey Advantage
Friedel-Crafts70–75AlCl₃, RT, 24 hHigh scalability
Propargylamine60–65THF, N₂, 14 hFunctional group tolerance

Physical and Chemical Properties

Physicochemical Profile

PropertyValue
Molecular Weight172.20 g/mol
SolubilityEthanol, DMSO, CHCl₃
AppearanceYellowish crystalline solid
Melting PointNot well-documented

The compound’s solubility in polar aprotic solvents facilitates its use in organic synthesis, while its solid-state stability supports storage and handling .

Reactivity and Functionalization

  • Electrophilic Substitution: The aniline’s amino group directs incoming electrophiles to the ortho and para positions, enabling bromination or nitration.

  • Coordination Chemistry: The quinoline nitrogen and aniline amine can act as ligands for metal ions, as evidenced by mercury(II) complexes in related structures .

Biological and Pharmaceutical Applications

Antiviral Activity Against SARS-CoV-2

4-(Quinoline-2-yl)aniline derivatives exhibit potent inhibition of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Structure-based drug design (SBDD) identified covalent binding to the catalytic cysteine (Cys145) via Michael addition, confirmed by mass spectrometry and isothermal titration calorimetry :

Mpro+InhibitorCovalent Adduct(ΔG=9.8kcal/mol)\text{Mpro} + \text{Inhibitor} \rightarrow \text{Covalent Adduct} \quad (\Delta G = -9.8 \, \text{kcal/mol})

Key Findings:

  • IC₅₀: 0.8–2.3 µM against SARS-CoV-2 Mpro.

  • Selectivity: Minimal cytotoxicity in Vero E6 cells (CC₅₀ > 50 µM).

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interaction with non-viral targets (e.g., kinases, GPCRs).

  • Formulation Development: Optimize bioavailability through prodrug strategies or nanoencapsulation.

  • Environmental Impact: Assess biodegradation pathways to address ecotoxicological concerns.

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